molecular formula C7H8BrNO B1394902 2-(Bromomethyl)-3-methoxypyridine CAS No. 889360-84-3

2-(Bromomethyl)-3-methoxypyridine

Cat. No. B1394902
M. Wt: 202.05 g/mol
InChI Key: RTKBCDCUFUKBII-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Boron(III) bromide-induced ring contraction : 3-Methoxypiperidines were converted into 2-(bromomethyl)pyrrolidines, showcasing a rare conversion from piperidines to pyrrolidines (Tehrani et al., 2000).

  • Pyridyne Precursor Development : 3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical precursor for 2,3-pyridyne, useful in regioselective reactions (Walters, Carter, & Banerjee, 1992).

  • Deprotonative Metalation : Deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, leading to the formation of iodide and 2,2′-dimer derivatives (Nagaradja et al., 2012).

  • Efficient Synthesis of 5-Functionalised 2-Methoxypyridines : Utilizing magnesium ‘ate’ complexes as key reagents, this synthesis leads to 5-functionalised 2-methoxypyridines, which are then transformed into bicyclic δ-lactams (Sośnicki, 2009).

  • Synthesis and Microbiological Activity : Synthesis of specific derivatives of 2-methoxypyridine demonstrating bacteriostatic or tuberculostatic activity (Miszke et al., 2008).

Medicinal and Biological Applications

  • Synthesis of Bromido Gold(I) Complexes : Bromido gold(I) complexes containing 2-methoxypyridin-5-yl residue were synthesized, showing activity against cancer cell lines, including a Cisplatin-resistant ovarian cancer line (Gallati et al., 2020).

  • Structural Characterization in Medicinal Chemistry : Analysis of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, providing insights for medicinal chemistry applications (Böck et al., 2021).

Other Notable Applications

  • Catalytic Carbonylative Polymerizations : Demonstrating the use of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine as a catalyst for polymerizations of epoxides and N-alkylaziridines (Liu & Jia, 2004).

  • Synthesis of Lycopodium Alkaloids : Utilizing a methoxypyridine as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R (Bisai & Sarpong, 2010).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and safety precautions.


Future Directions

This involves predicting or proposing future research directions. It could be based on the current limitations, unanswered questions, or potential applications of the compound.


properties

IUPAC Name

2-(bromomethyl)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBCDCUFUKBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695236
Record name 2-(Bromomethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-methoxypyridine

CAS RN

889360-84-3
Record name 2-(Bromomethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, H Wang, IA Ramsay, DJ Erstad… - Journal of medicinal …, 2018 - ACS Publications
Gd-based MRI contrast agents (GBCAs) have come under intense regulatory scrutiny due to concerns of Gd retention and delayed toxicity. Three GBCAs comprising acyclic Gd chelates…
Number of citations: 77 pubs.acs.org
C Doebelin, R Patouret, RD Garcia‐Ordonez… - …, 2016 - Wiley Online Library
The nuclear retinoic acid receptor‐related orphan receptor γ (RORγ; NR1F3) is a key regulator of inflammatory gene programs involved in T helper 17 (T H 17) cell proliferation. As such…

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